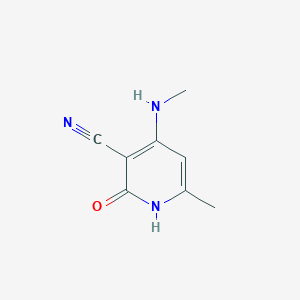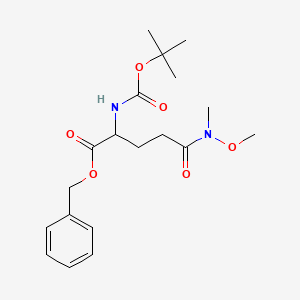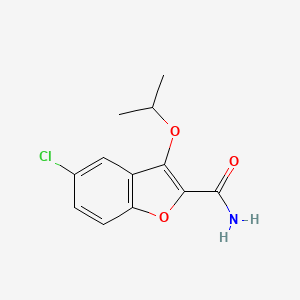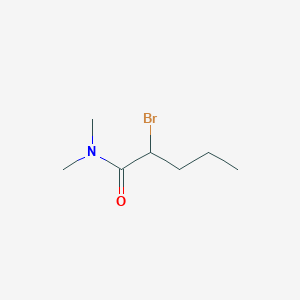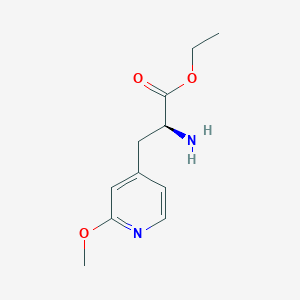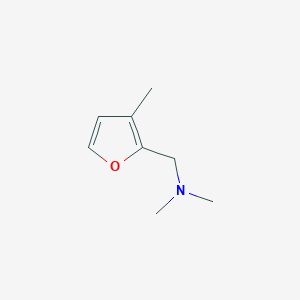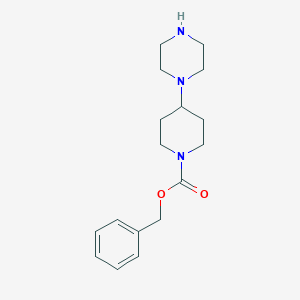
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Análisis De Reacciones Químicas
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A . These actions contribute to its potential therapeutic effects in treating neurological disorders.
Comparación Con Compuestos Similares
Benzyl 4-(piperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has a different selectivity profile for dopamine and serotonin.
Benzylpiperazine: Known for its stimulant properties, it is structurally similar but has distinct pharmacological effects.
Tetrahydroisoquinoline: Another compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of piperazine and piperidine rings, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
benzyl 4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-14-15-4-2-1-3-5-15)20-10-6-16(7-11-20)19-12-8-18-9-13-19/h1-5,16,18H,6-14H2 |
Clave InChI |
UWOPXPBPPSMOTE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Bromoacetyl)phenoxy]acetic acid ethyl ester](/img/structure/B8372603.png)
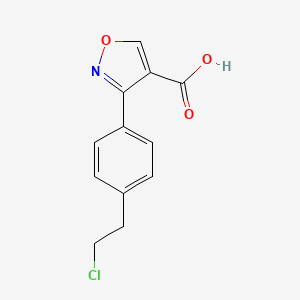
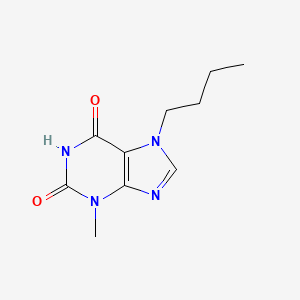
![2-[(2-Fluoro-5-nitrobenzyl)amino]ethanol](/img/structure/B8372628.png)
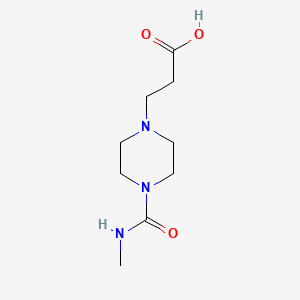
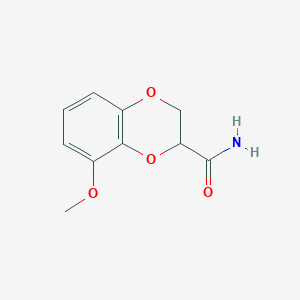
![Ethyl[(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetate](/img/structure/B8372656.png)
